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Compound of Interest

Ethyl 5-chloro-4-nitrothiophene-2-
Compound Name:
carboxylate

cat. No.: B1396363

The thiophene ring is a five-membered, sulfur-containing heterocycle that is considered a
"privileged pharmacophore" in medicinal chemistry.[1][2] Its structural and electronic similarity
to a benzene ring allows it to act as a bioisostere, yet its unique heteroatomic nature imparts
distinct physicochemical properties.[3] This versatility has led to the incorporation of thiophene
derivatives into a wide array of therapeutic agents, including anticancer, anti-inflammatory,
antimicrobial, and antiviral drugs.[2][3][4][5] The strategic functionalization of the thiophene
core, as seen in Ethyl 5-chloro-4-nitrothiophene-2-carboxylate, allows for the fine-tuning of
biological activity and the creation of novel molecular architectures for drug discovery
programs.[4][6]

Core Physicochemical and Structural Properties

Ethyl 5-chloro-4-nitrothiophene-2-carboxylate is a polysubstituted thiophene featuring an
ethyl ester at the C2 position, a nitro group at C4, and a chlorine atom at C5. This specific
arrangement of functional groups dictates its physical properties and chemical behavior.

Molecular Identity

o |[UPAC Name: Ethyl 5-chloro-4-nitrothiophene-2-carboxylate
e CAS Number: 89640-03-9[7][8][9]

e Molecular Formula: C7HsCINO4S[8]
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e Molecular Weight: 235.65 g/mol [8]

Caption: Molecular structure of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate.

Physicochemical Data

Quantitative physical data for the title compound is not widely published. However, data for the
closely related methyl ester analog (Methyl 5-chloro-4-nitrothiophene-2-carboxylate, CAS:
57800-76-7) provides a reliable estimate.

Value (for Methyl Ester

Property Reference
Analog)

Appearance Yellow Solid [10]

Melting Point 83-84 °C [11]

N ) 358.17 °C at 760 mmHg

Boiling Point ) [11]
(Predicted)

Density 1.5 g/cm3 (Predicted) [11]

Spectroscopic Characterization Profile

For any researcher, unambiguous structural confirmation is paramount. The combination of
NMR, IR, and Mass Spectrometry provides a detailed electronic and structural fingerprint of the
molecule. While a dedicated spectrum for this exact compound is not publicly available, the
expected spectral features can be reliably predicted based on established principles and data
from analogous structures.[12]
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Expected Chemical .
Assignment and

Technique Feature Shift | Wavenumber .
Rationale
I miz
The lone proton at the
C3 position of the
thiophene ring. Its
significant downfield
1H NMR Singlet 07.5-8.5ppm shift is due to the
deshielding effects of
the adjacent electron-
withdrawing nitro and
carboxylate groups.
The -CH2- protons of
the ethyl ester group,
Quartet 04.3-4.5ppm ] )
split by the adjacent
methyl group.
The -CHs protons of
] the ethyl ester group,
Triplet 01.3-1.5ppm ] )
split by the adjacent
methylene group.
C=0 of the ethyl ester
13C NMR Carbonyl Carbon 4 160 - 165 ppm

group.

Aromatic Carbons 4 120 - 155 ppm

Four distinct signals
corresponding to the
C2, C3, C4, and C5
carbons of the
thiophene ring, with
chemical shifts
influenced by their
respective

substituents.

0 ~62 ppm (-CHz-),

Ethyl Carbons
~14 ppm (-CHs)

Carbons of the ethyl

ester group.
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Strong, sharp peak
characteristic of the

IR Spectroscopy C=0 Stretch 1720 - 1740 cm~?
ester carbonyl group.
[13]
Asymmetric NO2 Strong peak due to
1520 - 1560 cm™* _
Stretch the nitro group.[14]
Symmetric NO2 Strong peak due to
1340 - 1380 cm~? )
Stretch the nitro group.[14]

Peak corresponding to
C-CI Stretch 700 - 800 cm~t the chloro-substituent

on the aromatic ring.

The molecular ion
peak, showing the

characteristic 3:1

Mass Spectrometry Molecular lon (M%) m/z 235/237
isotopic pattern for a
single chlorine atom.
[12]
Common
fragmentation

pathways include the
m/z 206/208, 190/192, loss of the ethoxy
162/164 radical (-*OCH2CHs),
followed by loss of
CO, and loss of the
nitro group (-NO2).

Key Fragments

Synthesis and Chemical Reactivity

The synthetic utility of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate stems from its multiple
reactive sites, which can be addressed with high selectivity. The electron-withdrawing nitro and
ester groups profoundly influence the reactivity of the thiophene ring.

Synthetic Routes
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The synthesis of this class of compounds typically involves the nitration and chlorination of a
suitable thiophene-2-carboxylate precursor. The precise sequence of these electrophilic
substitution reactions is critical to achieving the desired regiochemistry.

Key Reaction Pathways

The molecule's functionality allows for three primary types of transformations, making it a
versatile intermediate.

» Nucleophilic Aromatic Substitution (SnAr): The chlorine atom at the C5 position is highly
activated towards substitution by nucleophiles.[15] This is the most valuable reaction for this
substrate. The potent electron-withdrawing capacity of the nitro group at C4 and the
carboxylate group at C2 delocalizes negative charge in the Meisenheimer intermediate,
thereby stabilizing the transition state and facilitating the displacement of the chloride ion.[16]
This allows for the introduction of a wide variety of nucleophiles, such as amines, thiols, and
alkoxides, to generate diverse molecular libraries.[17]

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (e.qg.,
using SnCI2/HCI, H2/Pd-C). This transformation converts the strongly electron-withdrawing
nitro group into an electron-donating amino group, which fundamentally alters the electronic
properties of the thiophene ring. The resulting amino group can then serve as a handle for
subsequent reactions, such as amide bond formation or diazotization.

Modification of the Ethyl Ester: The ester can be hydrolyzed under basic conditions
(saponification) to yield the corresponding carboxylic acid.[18] This acid can then be coupled
with amines to form amides or undergo other classic carboxylic acid reactions. Alternatively,
direct amidation can be achieved with certain nucleophiles.

Nucleophile (R-NHz) SnAr Product
(SnAr) (e.g., Amine)

Reduction

Ethyl 5-chloro-4-nitro (e.g., SnClz, HCI) . o
. Amino Derivative
thiophene-2-carboxylate Hydrolysis

(e.g., NaOH, H20)

Carboxylic Acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Thiophene Scaffold: A Privileged Structure in
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carboxylate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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